molecular formula C9H19ClN2 B8071595 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B8071595
M. Wt: 190.71 g/mol
InChI Key: YYSVZDINSYEKDS-UHFFFAOYSA-N
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Description

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride is a compound belonging to the class of imidazolium salts. These salts are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an imidazolium cation and a chloride anion, which contribute to its stability and reactivity.

Preparation Methods

The synthesis of 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of imidazole with an alkylating agent, such as isopropyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolium salt. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism by which 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride exerts its effects involves its ability to form stable complexes with various molecular targets. The imidazolium cation can interact with nucleophiles and electrophiles, facilitating a range of chemical reactions. In biological systems, it can bind to proteins and other biomolecules, potentially altering their structure and function .

Comparison with Similar Compounds

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride can be compared with other imidazolium salts, such as:

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-6,8-9H,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVZDINSYEKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH+]1CN(C=C1)C(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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